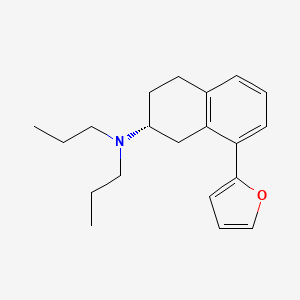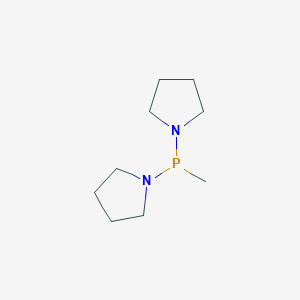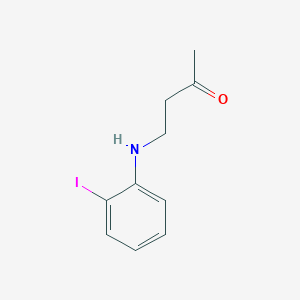
4-(2-Iodoanilino)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Iodoanilino)butan-2-one is an organic compound that features an iodine atom attached to an aniline group, which is further connected to a butanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoanilino)butan-2-one typically involves the iodination of aniline derivatives followed by coupling with butanone. One common method is the direct iodination of aniline using iodine and sodium bicarbonate in an aqueous medium . The resulting iodoaniline can then be reacted with butanone under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using efficient stirring and temperature control to ensure high yields and purity. The use of transition-metal-free and base-free conditions has been explored to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Iodoanilino)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
N-Alkylation: Visible-light-induced N-alkylation of anilines with butanone has been reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide and copper catalysts.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted anilines and butanone derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Iodoanilino)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Iodoanilino)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The iodine atom plays a crucial role in its reactivity and binding affinity to various receptors. The compound may exert its effects through the induction of oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Furyl)-3-buten-2-one: Another butanone derivative with different functional groups.
2-Butanone: A simpler ketone with similar structural features.
Uniqueness
4-(2-Iodoanilino)butan-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
163444-05-1 |
|---|---|
Molekularformel |
C10H12INO |
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
4-(2-iodoanilino)butan-2-one |
InChI |
InChI=1S/C10H12INO/c1-8(13)6-7-12-10-5-3-2-4-9(10)11/h2-5,12H,6-7H2,1H3 |
InChI-Schlüssel |
XLAWOSBVBKCYKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCNC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


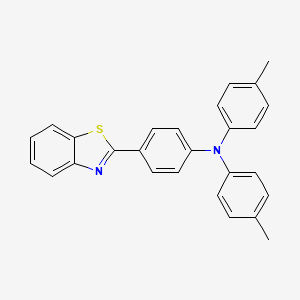


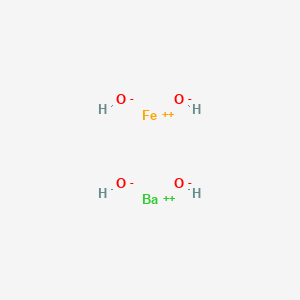
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
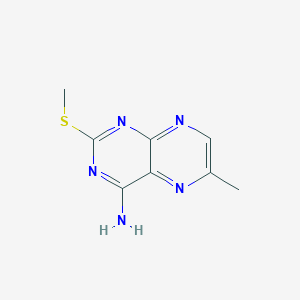
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
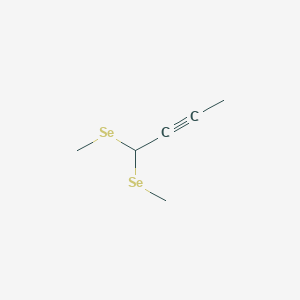

![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)

